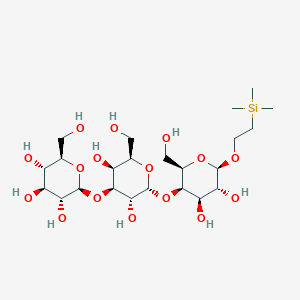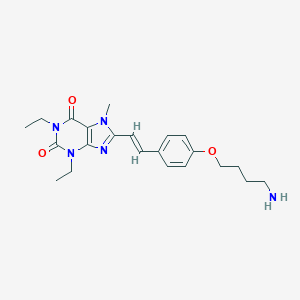
(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine, commonly known as ABT-702, is a potent and selective adenosine kinase inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Adenosine kinase is an enzyme that plays a crucial role in regulating the levels of adenosine in the brain, which is involved in various physiological processes such as sleep, pain, and inflammation. ABT-702 has shown promising results in preclinical studies as a potential treatment for various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, which is responsible for the breakdown of adenosine in the brain. By inhibiting adenosine kinase, ABT-702 increases the levels of adenosine in the brain, which has various physiological effects. Adenosine is known to have anti-inflammatory, analgesic, and anticonvulsant effects, which make it an attractive target for the treatment of neurological disorders.
Biochemical and physiological effects:
ABT-702 has been shown to have various biochemical and physiological effects in preclinical models. As mentioned earlier, ABT-702 increases the levels of adenosine in the brain, which has anti-inflammatory, analgesic, and anticonvulsant effects. ABT-702 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, ABT-702 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ABT-702 for lab experiments is its selectivity for adenosine kinase. ABT-702 has been shown to have minimal off-target effects, which makes it an attractive tool for studying the role of adenosine in various physiological processes. However, one limitation of ABT-702 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of ABT-702 in humans are not well understood, which makes it difficult to extrapolate preclinical results to clinical trials.
Orientations Futures
There are several future directions for research on ABT-702. One area of interest is its potential as a treatment for neuropathic pain. Adenosine has been shown to have analgesic effects, and ABT-702 has been shown to increase the levels of adenosine in the brain. Another area of interest is its potential as a treatment for traumatic brain injury. ABT-702 has been shown to reduce neuroinflammation in animal models of traumatic brain injury, which could have implications for human patients. Additionally, the pharmacokinetics of ABT-702 in humans need to be further studied to determine its potential as a clinical drug candidate.
Méthodes De Synthèse
The synthesis of ABT-702 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-bromobenzaldehyde with 4-aminobutanol to form 4-(4-aminobutoxy)benzaldehyde. This intermediate is then reacted with 8-bromo-1,3-dimethylxanthine to form the desired product, ABT-702. The synthesis of ABT-702 has been reported in several scientific publications, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
ABT-702 has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the main areas of research has been its role in the treatment of epilepsy. ABT-702 has been shown to increase the levels of adenosine in the brain, which has anticonvulsant effects. In animal models of epilepsy, ABT-702 has been shown to reduce the frequency and severity of seizures. ABT-702 has also been investigated as a potential treatment for Parkinson's disease, where it has been shown to improve motor function and reduce neuroinflammation.
Propriétés
Numéro CAS |
155272-09-6 |
|---|---|
Nom du produit |
(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine |
Formule moléculaire |
C22H29N5O3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
8-[(E)-2-[4-(4-aminobutoxy)phenyl]ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H29N5O3/c1-4-26-20-19(21(28)27(5-2)22(26)29)25(3)18(24-20)13-10-16-8-11-17(12-9-16)30-15-7-6-14-23/h8-13H,4-7,14-15,23H2,1-3H3/b13-10+ |
Clé InChI |
RYAFOCGNXMGNMS-JLHYYAGUSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCCCN)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCN)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCN)C |
Synonymes |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(4-aminobutoxy)phenyl)ethenyl )-1,3-diethyl-7-methyl-,(E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



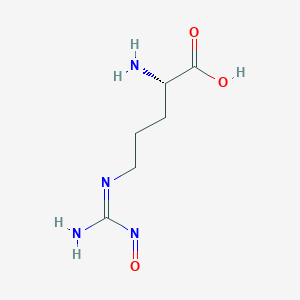
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

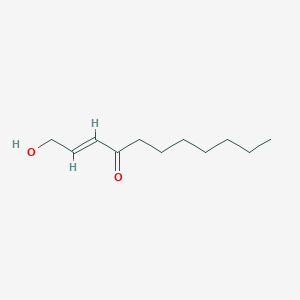
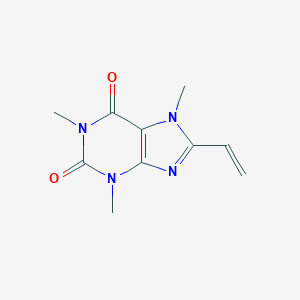
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
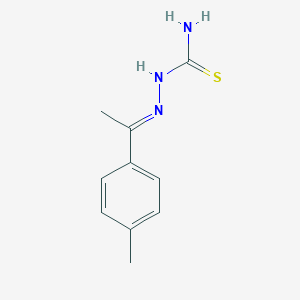

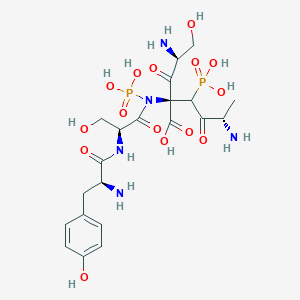

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
